An In-depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bis-PEG2-endo-BCN, a homobifunctional, polyethylene glycol (PEG)-containing crosslinker. It is designed for use in advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein-protein crosslinking studies, and the creation of complex biomolecular architectures. This document details the core chemical properties, reaction kinetics, and stability of the linker, alongside detailed experimental protocols and workflow visualizations to facilitate its practical application in a research and development setting.
Core Concepts and Chemical Properties
Bis-PEG2-endo-BCN is a chemical tool that features two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer.[1][2] This homobifunctional design allows for the simultaneous or sequential reaction with two azide-containing molecules, enabling the crosslinking of biomolecules or the construction of multivalent conjugates.[2]
The key reactive group, endo-BCN, is a strained cyclooctyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and bioorthogonality.[3] SPAAC proceeds readily under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological samples.[4] The central PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can help mitigate aggregation issues often encountered with hydrophobic biomolecules or payloads.
Quantitative Data
The following tables summarize the key physical, chemical, and kinetic properties of bis-PEG2-endo-BCN and its reactive moiety.
Table 1: Physicochemical Properties of bis-PEG2-endo-BCN
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₄₀N₂O₆ | |
| Molecular Weight | 500.6 g/mol | |
| CAS Number | 1476737-97-9 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, protect from light | |
| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month |
Table 2: Reaction Kinetics of endo-BCN with Azides (SPAAC)
Note: Kinetic data is for the reactive endo-BCN moiety, not the full bis-PEG2-endo-BCN linker. This data serves as a strong proxy for the reactivity of each end of the bifunctional molecule.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent / Conditions | Source(s) |
| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | - |
| endo-BCN + Benzyl Azide | 0.15 | DMSO, 37°C | - |
| endo-BCN + Water-soluble PEGylated Azide | 0.19 - 0.21 | Aqueous, 20°C | - |
| endo-BCN + Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) | - |
Table 3: Stability Profile of BCN Moiety
| Condition | Observation | Source(s) |
| Aqueous Buffer (pH 7.2) | Showed some instability in a protein environment over 24h. | |
| Reducing Agents (TCEP) | Showed instability in a protein environment over 24h. | |
| Thiols (Glutathione, GSH) | Showed instability in both small molecule and protein environments. | |
| General Comparison | More stable than DBCO (dibenzo-cyclooctyne) in the presence of thiols. | - |
Experimental Protocols
The following are detailed methodologies for common applications of bis-PEG2-endo-BCN.
Protocol for Homobifunctional Crosslinking of Two Azide-Modified Proteins
This protocol describes the crosslinking of two distinct proteins (Protein A and Protein B), each previously functionalized with azide groups.
Materials:
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Azide-modified Protein A (stock solution in PBS, pH 7.4)
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Azide-modified Protein B (stock solution in PBS, pH 7.4)
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bis-PEG2-endo-BCN (stock solution, e.g., 10 mM in DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Size-Exclusion Chromatography (SEC) system for purification
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SDS-PAGE reagents and system for analysis
Methodology:
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Reaction Setup: In a microcentrifuge tube, combine Azide-Protein A and Azide-Protein B to a final concentration of 1-5 mg/mL each in PBS. A 1:1 molar ratio is a good starting point.
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Crosslinker Addition: Add bis-PEG2-endo-BCN from the DMSO stock solution to the protein mixture. A common starting point is a 5 to 20-fold molar excess of the crosslinker over the total protein concentration. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction time may require optimization.
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Quenching (Optional): To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can be added in large excess and incubated for an additional 30 minutes.
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Purification: Purify the reaction mixture to separate the crosslinked conjugate from unreacted proteins and excess linker. Size-Exclusion Chromatography (SEC) is the recommended method. Collect fractions corresponding to the higher molecular weight crosslinked product.
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Analysis: Analyze the purified fractions using SDS-PAGE under reducing conditions. The crosslinked product (Protein A - Linker - Protein B) should appear as a new band at a higher molecular weight than the individual protein bands. Further characterization can be performed using mass spectrometry.
Protocol for Preparation of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol outlines a two-step strategy to generate an ADC where a single antibody is conjugated to two azide-bearing payload molecules.
Materials:
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Monoclonal antibody (mAb) with a single, site-specifically introduced azide group.
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Azide-modified cytotoxic payload (stock solution in DMSO).
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bis-PEG2-endo-BCN (stock solution, 10 mM in DMSO).
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Reaction Buffer (e.g., PBS, pH 7.4).
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Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).
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Analytical instruments (e.g., UV-Vis Spectrophotometer, LC-MS).
Methodology: Step 1: Reaction of mAb with the first payload.
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Combine the azide-modified mAb with a 1.5 to 3-fold molar excess of the azide-modified payload in the reaction buffer.
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Add a 5 to 10-fold molar excess of bis-PEG2-endo-BCN to the mixture.
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Incubate for 1-2 hours at room temperature. This initial reaction aims to form a mixture of singly-reacted intermediates (mAb-BCN-PEG2-BCN and Payload-BCN-PEG2-BCN).
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Do not purify at this stage.
Step 2: Formation of the final conjugate.
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Add a second aliquot of the azide-modified payload (1.5 to 3-fold molar excess relative to the initial mAb amount).
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Allow the reaction to proceed for another 2-4 hours at room temperature or overnight at 4°C.
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Purification: Purify the resulting ADC using SEC to remove excess payload and linker, followed by HIC to separate ADC species with different drug-to-antibody ratios (DAR).
-
Characterization:
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Determine the protein concentration and DAR using UV-Vis spectroscopy.
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Confirm the identity and purity of the ADC using LC-MS.
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Assess aggregation levels using SEC.
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Visualizations: Workflows and Pathways
ADC Mechanism of Action and a Representative Signaling Pathway
Antibody-drug conjugates constructed with linkers like bis-PEG2-endo-BCN exert their effect by delivering a potent cytotoxic payload to antigen-expressing cancer cells. The diagram below illustrates the general mechanism of action for an ADC targeting the HER2 receptor, a common target in breast cancer. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to the inhibition of downstream pro-survival signaling pathways like PI3K/AKT and MAPK, ultimately inducing apoptosis.
Caption: General mechanism of an anti-HER2 ADC leading to apoptosis.
Experimental Workflow for Protein Crosslinking
The following diagram outlines the logical steps for crosslinking two azide-modified proteins using bis-PEG2-endo-BCN, from initial reaction to final analysis. This workflow ensures a systematic approach to generating and verifying the desired conjugate.
Caption: Workflow for homobifunctional protein crosslinking.
